16-céto-aspergillimide

Vue d'ensemble

Description

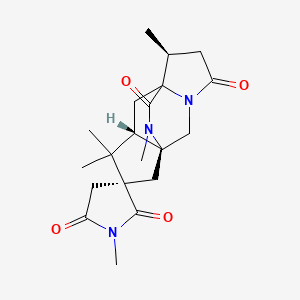

16-Keto-Aspergillimide is a novel anthelmintic compound derived from the Aspergillus strain IMI 337664 . It belongs to a superfamily of bridged alkaloids containing the central diazabicyclo[2.2.2]-octane ring system . This compound has drawn significant interest due to its unique chemical structure and potential biological activities.

Applications De Recherche Scientifique

Agricultural Industry: It possesses antifungal activity against various plant pathogens.

Biological Research: The compound shows strong paralytic activities against insects and selectively blocks insect nicotinic acetylcholine receptors.

Medical Research: It has been studied for its anthelmintic properties, particularly against Trichostrongylus colubriformis infections in gerbils.

Méthodes De Préparation

The synthesis of 16-Keto-Aspergillimide involves consecutive oxidative and reductive radical cyclizations . These cyclizations serve as the key steps to stereoselectively access the complex fully elaborated skeleton containing the cyclopentane and spiro-succinimide units . The compound can also be synthesized through the fermentation of Aspergillus ochraceus, involving growing the fungus in a nutrient-rich medium and isolating the compound from the fermentation broth using various purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

16-Keto-Aspergillimide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reductive radical cyclizations are used in its synthesis.

Substitution: The compound can undergo substitution reactions, particularly involving its spiro-succinimide unit.

Common reagents and conditions used in these reactions include radical initiators for cyclizations and oxidizing agents for oxidation reactions. The major products formed from these reactions are derivatives of 16-Keto-Aspergillimide with modified functional groups .

Mécanisme D'action

The mechanism of action of 16-Keto-Aspergillimide involves its interaction with specific molecular targets. It strongly and selectively blocks insect nicotinic acetylcholine receptors, leading to paralysis in insects . The compound’s unique spiro-succinimide unit is believed to play a crucial role in its biological activity .

Comparaison Avec Des Composés Similaires

16-Keto-Aspergillimide is structurally distinct from other similar compounds due to its unique spiro-succinimide unit. Similar compounds include:

Propriétés

IUPAC Name |

(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYKUKWEFJDSJG-SMEOYISOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)N2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018074 | |

| Record name | 16-Keto-Aspergillimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199784-50-4 | |

| Record name | 16-Keto-Aspergillimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between aspergillimides and paraherquamides?

A1: Aspergillimides are structurally similar to paraherquamides but lack the dioxygenated 7-membered ring and the phenyl ring fused to it. Instead, they possess a C8-keto group. [] You can visualize this difference by comparing the structure of aspergillimide (VM55598, 1) with paraherquamide (VM54159, 3) in the paper. []

Q2: Besides 16-keto-aspergillimide, what other novel compounds were isolated from the Aspergillus strain IMI 337664?

A2: The research led to the isolation of two novel compounds: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1384723.png)

![1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine](/img/structure/B1384729.png)

![4,8-Bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384744.png)